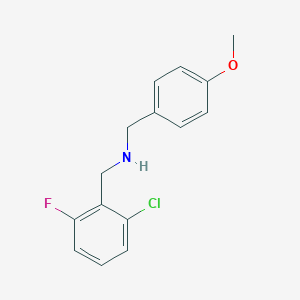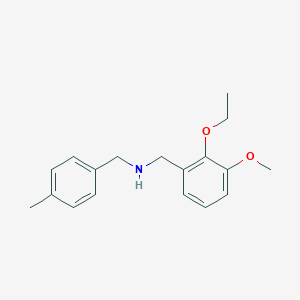
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, also known as PTMBA, is a novel compound that has gained attention in the scientific community due to its potential applications in research. PTMBA is a derivative of benzylamine and has been synthesized using various methods. The purpose of
作用機序
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine acts as a selective antagonist for the sigma-1 receptor, which is a chaperone protein involved in various physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of intracellular calcium signaling, protein folding, and lipid metabolism. Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine binds to the sigma-1 receptor with high affinity, leading to its inhibition and subsequent downstream effects.
Biochemical and Physiological Effects:
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been reported to inhibit the uptake of dopamine and norepinephrine, leading to increased extracellular levels of these neurotransmitters. This effect has been found to be dose-dependent and reversible. Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has also been found to have analgesic effects in animal models of pain.
実験室実験の利点と制限
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has several advantages for use in lab experiments, including its high purity, potency, and selectivity for the sigma-1 receptor. However, its limited solubility in water and low stability in solution may limit its use in certain experiments. Additionally, its potential toxicity and lack of selectivity for other receptor subtypes may limit its use in vivo.
将来の方向性
For research on Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine include further investigation into its mechanism of action, particularly its effects on intracellular calcium signaling and protein folding. Additionally, research into its potential therapeutic applications, particularly in the treatment of pain and mood disorders, may be warranted. Finally, the development of more stable and water-soluble derivatives of Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine may increase its utility in lab experiments.
合成法
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine can be synthesized using various methods, including the reductive amination of 3,4,5-trimethoxybenzaldehyde with pyridine-4-carboxaldehyde followed by reduction with sodium borohydride. Another method involves the condensation of 3,4,5-trimethoxybenzaldehyde with pyridine-4-carboxylic acid followed by reduction with sodium borohydride. Both methods have been reported to yield high purity Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine.
科学的研究の応用
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective and potent antagonist for the sigma-1 receptor, which is involved in various physiological processes including pain, cognition, and mood regulation. Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine has also been found to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation.
特性
製品名 |
Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC名 |
1-pyridin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12/h4-9,18H,10-11H2,1-3H3 |
InChIキー |
HQDVYKODQSTQAR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)
![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)

![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262682.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)


![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)